molecular formula C22H19N3O B15012709 2-Amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 187398-67-0

2-Amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15012709
CAS No.: 187398-67-0
M. Wt: 341.4 g/mol
InChI Key: GMOZPIWJNXJPFA-UHFFFAOYSA-N
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Description

2-Amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an amino group, a carbonitrile group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method is the one-pot condensation reaction, which includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the one-pot condensation reaction described above can be scaled up for industrial applications. The use of ethanol as a solvent and the relatively mild reaction conditions make this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

187398-67-0

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

2-amino-5-oxo-1,4-diphenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H19N3O/c23-14-17-20(15-8-3-1-4-9-15)21-18(12-7-13-19(21)26)25(22(17)24)16-10-5-2-6-11-16/h1-6,8-11,20H,7,12-13,24H2

InChI Key

GMOZPIWJNXJPFA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=CC=C4)C(=O)C1

Origin of Product

United States

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